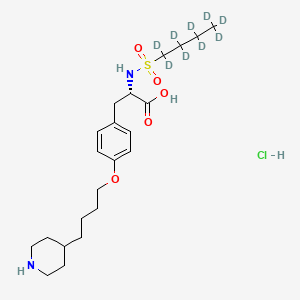

coenzyme alpha-F420-3

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

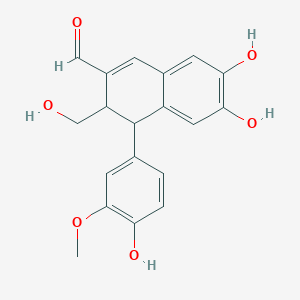

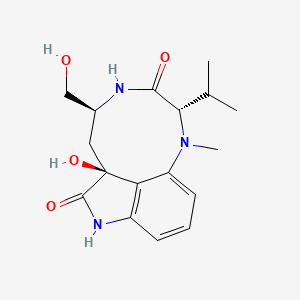

Coenzyme alpha-F420-3 is the amide obtained by formal condensation of the carboxylic acid group of F420-0 with the amino group of L-gamma-glutamyl-L-gamma-glutamyl-L-glutamic acid. It has a role as a coenzyme. It is a member of pyrimidoquinolines and a ribitol phosphate. It derives from a 7,8-didemethyl-8-hydroxy-5-deazariboflavin. It is a conjugate acid of a coenzyme alpha-F420-3(5-).

科学的研究の応用

Redox Cofactor in Biochemical Processes

Coenzyme F420, a specialized redox cofactor with a highly negative redox potential, plays a crucial role in various biochemical processes. These include methanogenesis, degradation of xenobiotics, and biosynthesis of antibiotics. It's particularly significant in methanogenic archaea and actinobacteria, although its role in Gram-negative bacteria like Paraburkholderia rhizoxinica is less understood. Genome sequencing has shown F420 biosynthetic genes in such bacteria, indicating its active pathway and production of F420 derivatives, which could have wider implications in nature (Braga et al., 2019).

Involvement in Drug Activation and Disease Resistance

F420 is significant in Mycobacterium tuberculosis (Mtb) for activating PA-824, an antituberculosis drug. The enzyme Rv1155 in Mtb, previously thought to bind flavin mononucleotide, actually binds coenzyme F420. This finding aids in understanding the role of F420 in Mtb's redox metabolism and its potential implications in disease resistance and drug efficacy (Mashalidis et al., 2015).

Biocatalysis and Bioremediation

F420's increasing discovery in diverse organisms and biochemical contexts has made it a potential tool in biocatalysis and bioremediation. Advances in understanding its structure, biosynthesis, and enzymology are paving the way for its application in these fields. The development of tools for its production and utilization forecasts a rise in research activity in this area (Taylor et al., 2013).

Role in Methanogenic Metabolism

F420 acts as a central electron carrier in methanogenic metabolism. It is reduced by F420-dependent hydrogenase, and its ratios of reduced and oxidized forms equilibrate with gas-phase hydrogen partial pressures, making it a useful probe for assessing in situ hydrogen concentrations in H2-metabolizing methanogens (de Poorter et al., 2005).

Implications in Tuberculosis Treatment

Coenzyme F420 is implicated in redox processes related to non-replicating persistence in Mycobacterium tuberculosis. Its involvement in the activation of PA-824, an anti-tuberculosis prodrug, highlights its potential role in developing therapies against both replicating and persistent bacterial strains (Bashiri et al., 2008).

特性

CAS番号 |

106324-58-7 |

|---|---|

製品名 |

coenzyme alpha-F420-3 |

分子式 |

C34H43N6O21P |

分子量 |

902.713 |

IUPAC名 |

(2S)-2-[[(4S)-4-carboxy-4-[[(4S)-4-carboxy-4-[[(2S)-2-[hydroxy-[(2R,3S,4S)-2,3,4-trihydroxy-5-(2,4,8-trioxo-1H-pyrimido[4,5-b]quinolin-10-yl)pentoxy]phosphoryl]oxypropanoyl]amino]butanoyl]amino]butanoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C34H43N6O21P/c1-14(29(49)37-20(33(55)56)5-8-25(45)35-18(31(51)52)4-7-24(44)36-19(32(53)54)6-9-26(46)47)61-62(58,59)60-13-23(43)27(48)22(42)12-40-21-11-16(41)3-2-15(21)10-17-28(40)38-34(57)39-30(17)50/h2-3,10-11,14,18-20,22-23,27,42-43,48H,4-9,12-13H2,1H3,(H,35,45)(H,36,44)(H,37,49)(H,46,47)(H,51,52)(H,53,54)(H,55,56)(H,58,59)(H2,38,39,50,57)/t14-,18-,19-,20-,22-,23+,27-/m0/s1 |

InChIキー |

LALSYVIZWOHSSQ-LROHGRLLSA-N |

SMILES |

CC(C(=O)NC(CCC(=O)NC(CCC(=O)NC(CCC(=O)O)C(=O)O)C(=O)O)C(=O)O)OP(=O)(O)OCC(C(C(CN1C2=CC(=O)C=CC2=CC3=C1NC(=O)NC3=O)O)O)O |

同義語 |

gamma-monoglutamyl-coenzyme F420 |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2,2-Dimethyl-1-oxo-3,4-dihydro-2H-1lambda~5~-pyrrol-3-yl)methyl 3-{[2-({5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}amino)ethyl]disulfanyl}propanoate](/img/structure/B562865.png)

![4a-Methyl-4a,5,6,7,8,9-hexahydrocyclohepta[e][1,3,4]oxadiazin-3(2H)-one](/img/structure/B562869.png)

![2-Amino-4,5,6,7,8-pentahydrothiazolo[5,4-d]azepine Dihydrochloride](/img/structure/B562871.png)